(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine
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Overview
Description
N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The structure of N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline consists of a benzylidene group attached to a 5-phenyloxazole ring, which is further connected to an aniline moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline typically involves the condensation of benzaldehyde with 4-(5-phenyloxazol-2-yl)aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline .
Industrial Production Methods
In an industrial setting, the production of N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxazole derivatives with hydrogenated functional groups.
Substitution: Formation of substituted oxazole derivatives with various functional groups attached to the benzylidene or aniline moieties.
Scientific Research Applications
N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and as a sensor for monitoring pH changes in biological systems.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. It is also explored for its antimicrobial properties.
Mechanism of Action
The mechanism of action of N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, altering their activity and leading to various physiological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Benzylidene-2-phenyloxazol-5-one: Similar structure but lacks the aniline moiety.
4-(4-N,N-Dimethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one: Contains a thienyl group instead of a phenyl group.
4-(4-(1,4,7,10-Tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one: Contains a more complex substituent on the phenyl ring.
Uniqueness
N-Benzylidene-4-(5-phenyloxazol-2-yl)aniline is unique due to its specific combination of benzylidene, oxazole, and aniline moieties. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and specific binding affinity to biological targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
61125-37-9 |
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Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C22H16N2O/c1-3-7-17(8-4-1)15-23-20-13-11-19(12-14-20)22-24-16-21(25-22)18-9-5-2-6-10-18/h1-16H |
InChI Key |
KLBJIHSFXXTRGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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